Nocistatin (Mensch)

Übersicht

Beschreibung

Nocistatin (Human) ist ein endogenes Neuropeptid, das aus dem Vorläuferprotein Prepronociceptin stammt. Es ist bekannt für seine Rolle bei der Modulation von Schmerzen und anderen Funktionen des zentralen Nervensystems. Nocistatin wird von Nervenzellen und Neutrophilen produziert und wurde als direkter Agonist von Säure-sensitiven Ionenkanälen (ASICs) identifiziert, die an verschiedenen physiologischen Prozessen beteiligt sind, darunter Schmerzempfindung, Neurodegeneration und Entzündung .

Wissenschaftliche Forschungsanwendungen

Nocistatin wurde ausgiebig auf seine Rolle bei der Modulation von Schmerzen und anderen Funktionen des zentralen Nervensystems untersucht. Es wurde gezeigt, dass es die Wirkungen von Nozizeptin/Orphanin FQ antagonisiert und so die Schmerzempfindung, das Gedächtnis und die Angst moduliert. Nocistatin ist auch an der Regulation der synaptischen Transmission beteiligt und hat potenzielle therapeutische Anwendungen bei der Behandlung von neurodegenerativen Erkrankungen, Entzündungen und chronischen Schmerzen .

Wirkmechanismus

Nocistatin übt seine Wirkungen aus, indem es direkt Säure-sensitive Ionenkanäle (ASICs) aktiviert, darunter ASIC1, ASIC2 und ASIC3. Diese Aktivierung führt zur Öffnung von Ionenkanälen und dem Einstrom von Kationen, was zu Veränderungen der neuronalen Erregbarkeit und synaptischen Transmission führt. Nocistatin moduliert auch die Aktivität anderer Rezeptoren und Signalwege, was zu seinen vielfältigen biologischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Nocistatin (human) is a neuropeptide that has been implicated in the modulation of nociceptive responses in the spinal cord . It primarily targets Acid-Sensing Ion Channels (ASICs), which are ionotropic receptors directly activated by protons . ASICs are widely expressed throughout the neurons of the central and peripheral nervous systems, where they play a role in neurotransmission, synaptic plasticity, learning, and in ischemia, neuronal cell death .

Mode of Action

Instead, it acidifies the bath solution to an extent that can fully explain the previously reported activation by this highly acidic peptide . This indirect activation of ASICs via acidification of the bath solution is a unique mode of action for Nocistatin (human) .

Biochemical Pathways

Nocistatin (human) affects the biochemical pathways involving ASICs. ASICs are members of ligand-gated cation channels and belong to the degenerin/epithelial Sodium channel superfamily . The activation of ASICs by Nocistatin (human) is similar to the proton-gated response . This suggests that Nocistatin (human) may play a role in neurotransmission, synaptic plasticity, and learning processes in the central nervous system .

Pharmacokinetics

It is known that the action of nocistatin (human) on asics reveals a proton-like dose-dependence of activation, which is accompanied by a dose-dependent decrease in the sensitivity of the channel to the protons . This suggests that the bioavailability and efficacy of Nocistatin (human) may be influenced by its concentration and the pH of its environment.

Result of Action

The result of Nocistatin (human)'s action is complex and dose-dependent. At high doses, Nocistatin (human) can be pronociceptive, whereas lower doses elicit antinociception . Nocistatin (human) blocks nociceptin-induced allodynia and hyperalgesia, and attenuates pain evoked by prostaglandin E2 . This suggests that Nocistatin (human) may play a role in pain modulation.

Action Environment

The action of Nocistatin (human) is influenced by the pH of its environment. Nocistatin (human) acidifies the bath solution, indirectly activating ASICs . This suggests that the action, efficacy, and stability of Nocistatin (human) may be influenced by environmental factors such as pH.

Biochemische Analyse

Biochemical Properties

Nocistatin (human) interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to block the action of nociceptin, a neuropeptide involved in pain transmission . This interaction involves distinct receptors from those of nociceptin .

Cellular Effects

Nocistatin (human) has profound effects on various types of cells and cellular processes. It influences cell function by modulating pain signals. For instance, it has been shown to attenuate pain evoked by prostaglandin E2 . This suggests that Nocistatin (human) may have a role in regulating cellular responses to pain stimuli.

Molecular Mechanism

At the molecular level, Nocistatin (human) exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to significantly modulate c-Fos expression in the mouse thalamus . c-Fos is an immediate early gene that helps map changes in gene expression and neuronal activity due to external stimulation .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Nocistatin beinhaltet die Expression des Prepronociceptin-Gens in geeigneten Wirtszellen, gefolgt von der proteolytischen Spaltung des Vorläuferproteins, um Nocistatin freizusetzen. Dieser Prozess kann mit rekombinanter DNA-Technologie durchgeführt werden, bei der das Gen, das für Prepronociceptin kodiert, in einen Plasmidvektor inseriert und in Wirtszellen wie Escherichia coli oder Hefe eingeführt wird. Die Wirtszellen produzieren dann das Vorläuferprotein, das anschließend gespalten wird, um Nocistatin zu ergeben .

Industrielle Produktionsverfahren: Die industrielle Produktion von Nocistatin beinhaltet typischerweise großtechnische Fermentationsprozesse unter Verwendung genetisch veränderter Mikroorganismen. Die Fermentationsbrühe wird dann einer Reihe von Reinigungsschritten unterzogen, darunter Chromatographie und Filtration, um Nocistatin zu isolieren und zu reinigen. Das gereinigte Peptid wird dann in die gewünschte Produktform für Forschungs- oder therapeutische Zwecke formuliert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nocistatin unterliegt hauptsächlich proteolytischen Spaltungsreaktionen, bei denen es aus dem größeren Vorläuferprotein Prepronociceptin verarbeitet wird. Zusätzlich kann Nocistatin mit verschiedenen Rezeptoren und Ionenkanälen interagieren, was zu Konformationsänderungen und der Aktivierung nachgeschalteter Signalwege führt .

Häufige Reagenzien und Bedingungen: Die proteolytische Spaltung von Prepronociceptin zur Freisetzung von Nocistatin wird typischerweise mit spezifischen Proteasen wie Trypsin oder Chymotrypsin durchgeführt. Diese Reaktionen werden unter physiologischen Bedingungen durchgeführt, einschließlich neutralem pH-Wert und moderaten Temperaturen .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der proteolytischen Spaltung von Prepronociceptin gebildet wird, ist Nocistatin. Andere Spaltungsprodukte können Nozizeptin/Orphanin FQ umfassen, das in verschiedenen biologischen Funktionen entgegengesetzte Wirkungen wie Nocistatin hat .

Vergleich Mit ähnlichen Verbindungen

Nocistatin ist einzigartig in seiner Fähigkeit, ASICs direkt zu aktivieren, eine Eigenschaft, die von vielen anderen Neuropeptiden nicht geteilt wird. Ähnliche Verbindungen umfassen Nozizeptin/Orphanin FQ, das aus dem gleichen Vorläuferprotein stammt, aber entgegengesetzte Wirkungen auf die Schmerzempfindung und andere Funktionen des zentralen Nervensystems hat. Andere verwandte Neuropeptide umfassen Dynorphin und Endorphine, die ebenfalls Schmerzen und neuronale Aktivität modulieren, jedoch über verschiedene Rezeptoren und Mechanismen .

Biologische Aktivität

Nocistatin is a neuropeptide derived from the precursor protein prepronociceptin, which also gives rise to nociceptin, an endogenous ligand for the nociceptin receptor (NOP). While nociceptin is known for its role in pain modulation and various central nervous system (CNS) functions, nocistatin has emerged as a significant player in opposing nociceptin's effects, particularly in pain transmission and modulation. This article delves into the biological activity of human nocistatin (h-nocistatin), summarizing key research findings, presenting data tables, and discussing relevant case studies.

Overview of Nocistatin

- Structure and Origin : Nocistatin is a peptide consisting of 30 amino acids in humans, differing in length from its bovine counterpart, which is a 17-residue peptide .

- Mechanism of Action : Unlike nociceptin, nocistatin does not bind to the nociceptin receptor but appears to act through distinct mechanisms, potentially involving unidentified G protein-coupled receptors (GPCRs) in the CNS .

Pain Modulation

Nocistatin has been shown to play a crucial role in modulating pain responses:

-

Antinociceptive Effects : Research indicates that h-nocistatin can block allodynia and hyperalgesia induced by nociceptin and prostaglandin E2 (PGE2) in a dose-dependent manner. The effective doses for blocking these responses were found to be significantly lower than those for its bovine counterpart .

Compound ID50 (pg/kg) ID50 (ng/kg) Human Nocistatin 329 16.6 Bovine Nocistatin Not specified Not specified - Mechanism Insights : Nocistatin's inhibition of nociceptin-induced pain was confirmed through intrathecal administration experiments. It was found that h-nocistatin's actions are independent of the NOP receptor, suggesting alternative pathways for its analgesic properties .

Interaction with Other Receptors

Nocistatin has been implicated in influencing various ion channels and receptors:

-

ASIC Channels : Studies have shown that nocistatin can activate acid-sensing ion channels (ASICs), exhibiting both inhibitory and excitatory effects depending on the concentration used. At low concentrations, it acts as an inhibitor, while at higher concentrations, it can activate these channels .

Concentration (mM) Effect on ASIC Channels ≤0.2 Inhibitory >0.2 Activating

Behavioral Effects

Nocistatin's influence extends to behavioral responses:

- Anxiogenic-like Effects : In animal models, central injections of nocistatin have demonstrated anxiogenic-like properties, contrasting with the anxiolytic effects of nociceptin. This suggests that nocistatin may have complex roles in emotional regulation as well as pain processing .

Case Studies

Several studies illustrate the biological activities of nocistatin:

- Pain Response Study : A study conducted on mice showed that intrathecal administration of h-nocistatin effectively blocked hyperalgesia induced by nociceptin and PGE2. The results indicated that h-nocistatin could be a potential therapeutic target for managing pain without the side effects associated with traditional opioids .

- Behavioral Analysis : In an elevated plus-maze test, mice treated with nocistatin exhibited reduced exploratory behavior consistent with increased anxiety levels. This finding highlights the peptide's potential role in modulating anxiety alongside its analgesic effects .

Eigenschaften

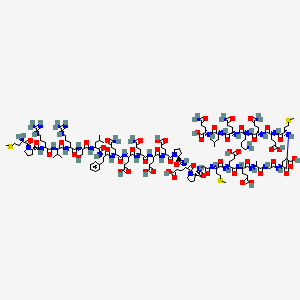

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H238N42O53S3/c1-73(2)67-97(136(232)183-96(147(243)244)33-46-108(156)197)184-132(228)86(32-45-107(155)196)169-122(218)79(23-14-15-58-150)168-125(221)83(29-42-104(152)193)170-129(225)90(38-51-115(208)209)176-134(230)93(57-66-247-10)178-124(220)82(34-47-111(200)201)166-109(198)70-163-120(216)76(7)165-121(217)87(35-48-112(202)203)172-130(226)89(37-50-114(206)207)175-133(229)92(56-65-246-9)167-110(199)71-164-140(236)101-26-18-62-190(101)146(242)95(41-54-118(214)215)182-142(238)103-28-20-63-191(103)145(241)94(40-53-117(212)213)181-131(227)91(39-52-116(210)211)174-126(222)84(30-43-105(153)194)171-128(224)88(36-49-113(204)205)173-127(223)85(31-44-106(154)195)177-138(234)99(69-77-21-12-11-13-22-77)186-137(233)98(68-74(3)4)185-139(235)100(72-192)187-123(219)80(24-16-59-161-148(157)158)180-143(239)119(75(5)6)188-135(231)81(25-17-60-162-149(159)160)179-141(237)102-27-19-61-189(102)144(240)78(151)55-64-245-8/h11-13,21-22,73-76,78-103,119,192H,14-20,23-72,150-151H2,1-10H3,(H2,152,193)(H2,153,194)(H2,154,195)(H2,155,196)(H2,156,197)(H,163,216)(H,164,236)(H,165,217)(H,166,198)(H,167,199)(H,168,221)(H,169,218)(H,170,225)(H,171,224)(H,172,226)(H,173,223)(H,174,222)(H,175,229)(H,176,230)(H,177,234)(H,178,220)(H,179,237)(H,180,239)(H,181,227)(H,182,238)(H,183,232)(H,184,228)(H,185,235)(H,186,233)(H,187,219)(H,188,231)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,157,158,161)(H4,159,160,162)/t76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,119-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZVAQPRAUPWHZ-FBGOCWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H238N42O53S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.